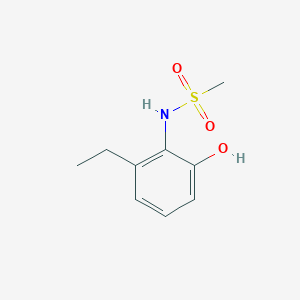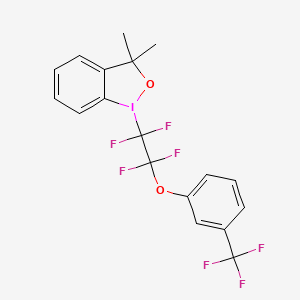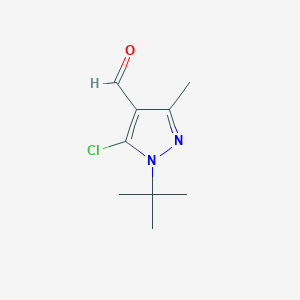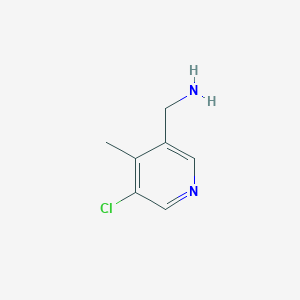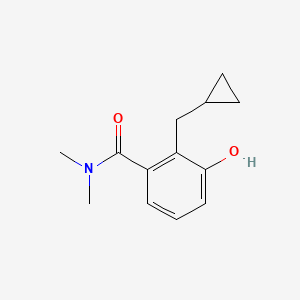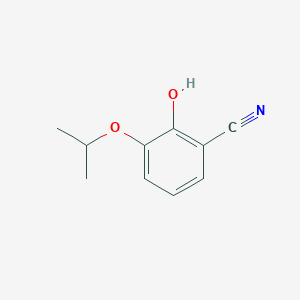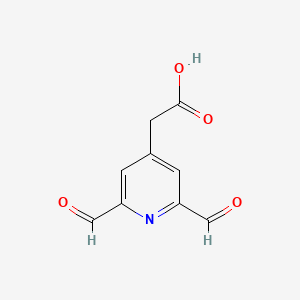
(2,6-Diformylpyridin-4-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Diformylpyridin-4-YL)acetic acid is a heterocyclic organic compound featuring a pyridine ring substituted with two formyl groups at the 2 and 6 positions and an acetic acid moiety at the 4 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Diformylpyridin-4-YL)acetic acid typically involves multi-step organic reactions. One common method starts with the functionalization of pyridine derivatives. For instance, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2,6-disubstituted pyridines . Another approach involves the use of titanacyclopropanes for regioselective C2-H alkylation of pyridine N-oxides .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and advanced catalytic systems to enhance yield and efficiency.
化学反応の分析
Types of Reactions: (2,6-Diformylpyridin-4-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: 2,6-Dicarboxypyridin-4-YL)acetic acid.
Reduction: (2,6-Dihydroxymethylpyridin-4-YL)acetic acid.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
(2,6-Diformylpyridin-4-YL)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
作用機序
The mechanism of action of (2,6-Diformylpyridin-4-YL)acetic acid is primarily related to its ability to interact with biological macromolecules through its formyl and acetic acid functional groups. These interactions can modulate enzyme activity, alter protein conformation, and affect cellular signaling pathways. The compound’s molecular targets include enzymes involved in metabolic pathways and receptors on cell surfaces .
類似化合物との比較
2-(Pyridin-4-yl)acetic acid: Lacks the formyl groups, making it less reactive in certain chemical transformations.
Indole-3-acetic acid: A plant hormone with a different heterocyclic structure but similar acetic acid functionality.
Imidazo[4,5-b]pyridine derivatives: Share the pyridine core but differ in the substitution pattern and biological activity.
Uniqueness: (2,6-Diformylpyridin-4-YL)acetic acid is unique due to the presence of both formyl and acetic acid groups on the pyridine ring, which confer distinct reactivity and potential for diverse applications in synthesis and biological research.
特性
分子式 |
C9H7NO4 |
|---|---|
分子量 |
193.16 g/mol |
IUPAC名 |
2-(2,6-diformylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H7NO4/c11-4-7-1-6(3-9(13)14)2-8(5-12)10-7/h1-2,4-5H,3H2,(H,13,14) |
InChIキー |
UNVWLZCDWLJZLG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C=O)C=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14850776.png)
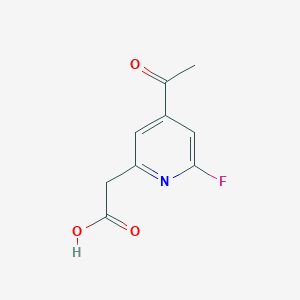
![Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate](/img/structure/B14850804.png)

